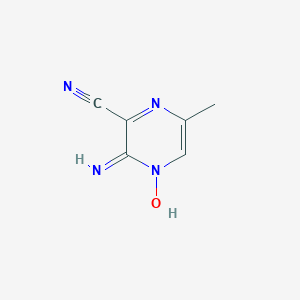

2-Amino-3-cyano-5-methylpyrazine 1-oxide

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. wisdomlib.org These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are of immense importance to life sciences as they are prevalent in a vast array of natural products, including vitamins, hormones, and antibiotics. rsc.orgijnrd.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain nitrogen heterocycles, highlighting their privileged status in drug design and discovery. openmedicinalchemistryjournal.commsesupplies.com

The structural diversity and functional versatility of nitrogen heterocycles stem from the presence and nature of the nitrogen atom(s), which optimize the compound for specific biological and chemical applications. openmedicinalchemistryjournal.com They can mimic various endogenous metabolites and natural products, a key reason for their central role in contemporary drug design. openmedicinalchemistryjournal.com Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com In medicinal chemistry, these compounds are investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. ijnrd.org

Overview of Pyrazine (B50134) Derivatives in Advanced Chemical Research

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a significant class of N-heterocycles. nih.govwikipedia.org Pyrazine and its derivatives are found in nature as flavor and aroma compounds in various foods and are produced by some living organisms. researchgate.netresearchgate.net In advanced chemical research, pyrazine derivatives have garnered considerable attention due to their wide range of applications. tandfonline.com They serve as crucial frameworks in the synthesis of bioactive components, catalysts, and advanced materials. tandfonline.comlifechemicals.com

The pyrazine substructure is present in biologically important molecules like riboflavin (B1680620) and folic acid. lifechemicals.com A number of pyrazine-based drugs have been approved for various therapeutic uses, and many more are currently in experimental stages. lifechemicals.com For instance, pyrazinamide (B1679903) is a well-known synthetic drug used in the treatment of tuberculosis. lifechemicals.com Beyond pharmaceuticals, pyrazine-based polymers and light-responsive materials are of high interest for technological applications, such as in optical and photovoltaic devices. lifechemicals.com The diverse reactivity of the pyrazine ring allows for various chemical modifications, making it a versatile scaffold for developing new functional molecules. tandfonline.comnih.gov

Historical Context of Pyrazine N-Oxide Synthesis and Reaction Mechanisms

The study of pyrazine N-oxides is a specific area within the broader field of pyrazine chemistry. The synthesis of pyrazine N-oxides was first systematically explored in the mid-20th century. acs.org The oxidation of pyrazines to their corresponding N-oxides is a key transformation that alters the electronic properties of the pyrazine ring, influencing its reactivity. wikipedia.org This modification makes the ring more susceptible to certain types of chemical reactions.

The reaction mechanisms involving pyrazine N-oxides are diverse. For instance, nucleophilic substitution of hydrogen in pyrazine N-oxides can be achieved with the use of acylating agents for activation. researchgate.net This activation facilitates the formation of substituted pyrazines. Photochemical reactions of pyrazine N-oxides have also been a subject of study, revealing pathways such as photoisomerization. nih.gov The N-oxide group can significantly influence the regioselectivity of reactions, such as cyanation, where electron-donating groups on the pyrazine ring can enhance the reaction with high regioselectivity. researchgate.net The development of synthetic methods for pyrazine N-oxides has been crucial for accessing novel derivatives with potential applications in various fields of chemical research.

Academic Research Trajectories for 2-Amino-3-cyano-5-methylpyrazine 1-oxide

The specific compound, this compound, is a versatile intermediate in several areas of chemical research. Its synthesis has been described starting from 2-oxopropanal 1-oxime, which is reacted with aminomalononitrile (B1212270) tosylate to yield the target N-oxide. prepchem.com This compound serves as a precursor for the synthesis of other pyrazine derivatives. For example, it can be deoxygenated using phosphorus trichloride (B1173362) to produce 2-amino-3-cyano-5-methylpyrazine. prepchem.com

Current research trajectories for this compound focus on its utility as a building block in the synthesis of more complex molecules. chemimpex.com Its functional groups—the amino, cyano, and N-oxide moieties—provide multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. chemimpex.com Research is being conducted to explore its applications in the development of novel pharmaceuticals and agrochemicals. chemimpex.com Additionally, its potential use in material science, for instance in the creation of advanced polymers, is an area of investigation. chemimpex.com The study of its reactivity, including its participation in reactions like SNH (nucleophilic substitution of hydrogen) and click reactions, is also an active area of research for synthesizing new functional molecules. researchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| CAS Number | 19994-56-0 |

| Alternate Name | 4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile |

| Data sourced from multiple chemical suppliers and databases. scbt.comcymitquimica.com |

Properties

IUPAC Name |

4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUMHCRSPDRZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N)C(=N1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575828 | |

| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19994-56-0 | |

| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 3 Cyano 5 Methylpyrazine 1 Oxide

Pioneering Synthetic Routes for 2-Amino-3-cyano-5-methylpyrazine 1-oxide

Early syntheses of this pyrazine (B50134) N-oxide derivative established the foundational chemistry for its formation, relying on the condensation of specific acyclic precursors.

Condensation of 2-Oxopropanal 1-oxime with Aminomalononitrile (B1212270) Tosylate

A notable and early method for the preparation of this compound involves the reaction of 2-oxopropanal 1-oxime with aminomalononitrile tosylate. prepchem.com This condensation reaction directly leads to the formation of the desired pyrazine 1-oxide. The starting material, 2-oxopropanal 1-oxime, is a key building block in this process. biosynth.com This foundational route has been a cornerstone for accessing this important heterocyclic compound. prepchem.com

Condensation of Ethyl α-aminocyanoacetate with Isonitrosoacetone (B1237270)

An alternative, though less detailed in readily available literature, synthetic pathway involves the condensation of ethyl α-aminocyanoacetate with isonitrosoacetone. This approach, similar to the one mentioned above, relies on the reaction between an α-amino cyano compound and an α-oximino ketone to construct the pyrazine N-oxide ring. The use of ethyl α-aminocyanoacetate as a precursor for α-amino esters has been explored in other synthetic contexts. nih.gov

α-Amino-nitriles Condensation with Oximinomethyl Ketones

A more generalized and historically significant approach to 2-aminopyrazine (B29847) 1-oxides is the condensation of α-amino-nitriles with oximinomethyl ketones. rsc.org This method provides a broader framework for the synthesis of various substituted 2-aminopyrazine 1-oxides, including the 5-methyl derivative. The reaction is a direct and efficient way to form the core heterocyclic structure.

Advanced Synthetic Approaches and Process Optimization for this compound

More recent developments in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of pyrazine N-oxide synthesis.

Catalytic Methods in Pyrazine N-Oxide Synthesis

The development of catalytic methods represents a significant advancement in the synthesis of pyrazine N-oxides. While direct catalytic synthesis of this compound is not extensively documented, the broader field of N-oxide synthesis for nitrogen-containing heterocycles has seen substantial progress. acs.org Various catalytic systems, including those based on transition metals, have been developed for the oxidation of pyridines and related compounds to their corresponding N-oxides. youtube.com For instance, rhenium-based catalysts with sodium percarbonate have been shown to be effective for the oxidation of tertiary nitrogen compounds. organic-chemistry.org Additionally, photoredox catalysis has emerged as a powerful tool for the functionalization of pyridine (B92270) and quinoline (B57606) N-oxides. nih.gov These catalytic approaches offer milder reaction conditions and potentially higher yields compared to traditional stoichiometric oxidation methods.

Modern Reagent Applications in Carbon-Nitrogen Bond Formation within the Pyrazine Ring System

The formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of the pyrazine ring. Modern organic synthesis has seen the development of numerous reagents and methodologies to facilitate this transformation with high efficiency and selectivity. Copper-promoted coupling reactions have been utilized for the synthesis of pyrazole-fused pyrazines, demonstrating the utility of transition metals in forming C-N bonds in related heterocyclic systems. nih.gov The construction of C-C and C-N bonds through cross-dehydrogenative coupling is another area of active research, offering atom-economical routes to complex nitrogen-containing molecules. nih.gov While specific applications of these modern reagents to the synthesis of this compound are not explicitly detailed, these advanced methods for C-N bond formation hold significant potential for optimizing existing synthetic routes or developing novel, more efficient pathways.

Green Chemistry Principles in the Synthesis of this compound

Precursors and Building Blocks in the Synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxidecymitquimica.com

The synthesis of this compound relies on specific precursor molecules that provide the necessary structural framework. chemimpex.com The primary building blocks are crucial for the formation of the pyrazine N-oxide ring.

Role of Isonitrosoacetone and Aminomalononitrile in Pyrazine N-Oxide Formationchemimpex.comprepchem.com

The key starting material for the synthesis of this compound is 2-oxopropanal 1-oxime, also known as isonitrosoacetone. prepchem.com This molecule provides the foundational carbon and nitrogen atoms for the pyrazine ring.

The synthesis proceeds through the reaction of isonitrosoacetone with aminomalononitrile tosylate. prepchem.com Aminomalononitrile contributes the amino and cyano groups that are essential functionalities of the final product. The tosylate salt of aminomalononitrile is often used to improve its stability and handling. The reaction between these two precursors leads directly to the formation of the target molecule, this compound. prepchem.com

Other Key Intermediates for Pyrazine N-Oxide Ring Formationchemimpex.comprepchem.com

In the described synthesis, the reaction between 2-oxopropanal 1-oxime and aminomalononitrile tosylate appears to be a direct condensation cyclization, forming the pyrazine N-oxide ring in a single step. prepchem.com Therefore, distinct intermediate compounds that are isolated before the formation of the final product are not explicitly mentioned in this specific pathway. The reaction is designed to efficiently assemble the pyrazine N-oxide ring from the chosen precursors.

It is important to note that this compound itself serves as a crucial intermediate in the synthesis of other compounds. chemimpex.comprepchem.com For example, it can be deoxygenated using reagents like phosphorus trichloride (B1173362) to yield 2-amino-3-cyano-5-methylpyrazine. prepchem.com This subsequent product can then be further modified, highlighting the role of the title compound as a valuable building block in medicinal and materials chemistry. chemimpex.com

Chemical Transformations and Reactivity of 2 Amino 3 Cyano 5 Methylpyrazine 1 Oxide

Deoxygenation Reactions of 2-Amino-3-cyano-5-methylpyrazine 1-oxide

The removal of the oxygen atom from the pyrazine (B50134) N-oxide is a common and crucial transformation, converting the N-oxide back to the parent pyrazine. This reaction is significant as it can be a final step in a synthetic route where the N-oxide group was used to direct or activate the ring for other substitutions.

Conversion to 2-Amino-3-cyano-5-methylpyrazine

The deoxygenation of this compound to yield 2-Amino-3-cyano-5-methylpyrazine is a standard reduction process. This conversion can be effectively achieved using various reducing agents capable of abstracting the oxygen atom from the N-oxide moiety. A commonly employed reagent for this purpose is phosphorus trichloride (B1173362) (PCl₃). prepchem.com The reaction involves treating the N-oxide with PCl₃, which readily removes the oxygen, resulting in the formation of the corresponding deoxygenated pyrazine and phosphoryl chloride (POCl₃) as a byproduct.

This deoxygenation is a key step in multi-step syntheses. For instance, this compound can be prepared from the reaction of 2-oxopropanal 1-oxime with aminomalononitrile (B1212270) tosylate. prepchem.com Following its formation, the N-oxide is then reduced to 2-Amino-3-cyano-5-methylpyrazine, which can serve as a precursor for other compounds. prepchem.com

| Reagent | Product | Reference |

| Phosphorus trichloride (PCl₃) | 2-Amino-3-cyano-5-methylpyrazine | prepchem.com |

Mechanism of N-Oxide Reduction

The reduction of heterocyclic N-oxides, such as this compound, can proceed through several mechanisms depending on the reducing agent employed.

When using trivalent phosphorus compounds like PCl₃, the mechanism involves a nucleophilic attack by the phosphorus atom on the oxygen atom of the N-oxide. The N-oxide oxygen is electrophilic, and the phosphorus compound acts as an oxygen acceptor. This forms a P-O bond and results in the transfer of the oxygen atom from the pyrazine ring to the phosphorus reagent, leading to the reduced heterocycle and the oxidized phosphorus species (e.g., POCl₃).

Other deoxygenation methods for aromatic N-oxides have been reported, which shed light on the general mechanisms. arkat-usa.org For example, reagents like titanium tetrachloride (TiCl₄) in the presence of a reductant like tin(II) chloride (SnCl₂) can be used. arkat-usa.org In such cases, the mechanism likely involves coordination of the Lewis acidic metal to the N-oxide oxygen, making it a better leaving group, followed by a reduction step. The exact mechanism of N-oxide reduction can also be influenced by enzymatic processes, for instance, catalysis by cytochrome P450 enzymes, which is particularly relevant in biological systems. acs.org

Cyclization Reactions and Annulation Strategies involving this compound

The ortho-disposed amino and cyano groups on the pyrazine ring make this compound an ideal substrate for cyclization and annulation reactions. This reactivity is extensively utilized for the construction of fused bicyclic systems, most notably pteridines. nih.govresearchgate.net

Formation of Pteridine (B1203161) Systems from this compound

The synthesis of pteridines from ortho-aminonitrile precursors is a well-established and versatile strategy in heterocyclic chemistry. nih.gov This approach, often referred to as the Taylor synthesis, involves the condensation of an o-aminonitrile with a compound containing a reactive C-N fragment, such as guanidine or other amidine derivatives. nih.gov The 2-amino-3-cyano functionality on the pyrazine N-oxide acts as a synthon for building an adjacent pyrimidine (B1678525) ring, thus forming the pteridine core structure. The reaction proceeds via an initial nucleophilic attack of the amino group on the reagent, followed by an intramolecular cyclization involving the cyano group. nih.gov

Cyclization with Guanidine for Pteridine Synthesis

A prominent example of pteridine synthesis is the reaction of this compound with guanidine. In this reaction, guanidine provides the N-C-N unit necessary to form the pyrimidine ring. The process involves the condensation of the amino group of the pyrazine with one of the amino groups of guanidine, followed by an intramolecular cyclization where the remaining amino group of the guanidine moiety attacks the cyano group. This sequence of reactions results in the formation of a 2,4-diaminopteridine derivative. A key feature of this specific pathway is that the N-oxide on the pyrazine ring can be retained during the cyclization, leading directly to a pteridine N-oxide.

| Reactant | Product System |

| Guanidine | 2,4-Diaminopteridine 8-oxide |

Derivatization to 2,4-Diamino-6-substituted Pteridine 8-oxides

The reaction with guanidine provides a direct route to 2,4-diamino-6-methylpteridine 8-oxide. The methyl group at position 5 of the starting pyrazine becomes the substituent at position 6 of the resulting pteridine ring. This synthetic strategy is valuable because it allows for the formation of substituted pteridine 8-oxides in a straightforward manner. nih.gov The retention of the N-oxide functionality is significant, as it offers a handle for further chemical modifications or can influence the biological properties of the final molecule. The Taylor synthesis has been noted for its utility in preparing various C6-carbon-substituted pterins and pteridines, underscoring the importance of precursors like this compound. nih.gov

Synthesis of Fused 4-Aminopyrimidine Systems

The strategic placement of an amino group ortho to a cyano group on the pyrazine N-oxide ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]pyrazines. This transformation is typically achieved through cyclocondensation reactions where the amino and cyano functionalities react with a one-carbon synthon to form the pyrimidine ring.

Common reagents for this purpose include formamide, urea, and orthoesters like triethyl orthoformate. For instance, heating this compound with formamide or a mixture of formic acid and ammonium acetate would lead to the formation of a 4-aminopyrimido[4,5-b]pyrazine 8-oxide derivative. The reaction proceeds via initial formation of an N-formyl or amidine intermediate, followed by an intramolecular cyclization where the amino nitrogen attacks the electrophilic carbon of the activated cyano group. This methodology is a common strategy for constructing fused pyrimidine rings from ortho-aminonitriles. researchgate.netmdpi.com

Table 1: Synthesis of Fused 4-Aminopyrimidine Systems

| Starting Material | Reagent(s) | Product Class | Reaction Type |

| This compound | Formamide (HCONH₂) | 4-Aminopyrimido[4,5-b]pyrazine 8-oxide | Cyclocondensation |

| This compound | Triethyl orthoformate, then Aniline | 4-Anilinopyrimido[4,5-b]pyrazine 8-oxide | Cyclocondensation |

| This compound | Urea (NH₂CONH₂) | 4-Amino-2-oxo-pyrimido[4,5-b]pyrazine 8-oxide | Cyclocondensation |

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three key features: the amino group, the cyano group, and the pyrazine N-oxide ring.

Reactions involving the Amino and Cyano Functional Groups

The exocyclic amino group behaves as a typical aromatic amine, possessing nucleophilic character. It can readily undergo reactions such as acylation and alkylation. For example, treatment with acyl chlorides (e.g., acetyl chloride) or acid anhydrides in the presence of a base would yield the corresponding N-acyl derivative. mdpi.com This reaction is useful for protecting the amino group or for introducing further functionality.

The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid. The nitrile group can also be reduced, for instance using catalytic hydrogenation, to an aminomethyl group. google.com Furthermore, the electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles and plays a crucial role in the cyclization reactions discussed previously. researchgate.net

Table 2: Reactivity of Amino and Cyano Groups

| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Amino (-NH₂) | Acetyl Chloride (CH₃COCl), Base | Amide (-NHCOCH₃) | Acylation |

| Amino (-NH₂) | Methyl Iodide (CH₃I), Base | Methylamino (-NHCH₃) | Alkylation |

| Cyano (-CN) | H₂O, H⁺ or OH⁻ | Carboxamide (-CONH₂) | Hydrolysis |

| Cyano (-CN) | H₂ (g), Pd/C | Aminomethyl (-CH₂NH₂) | Reduction |

Transformations at the Pyrazine Ring

The pyrazine ring is inherently electron-deficient, and this character is further enhanced by the electron-withdrawing N-oxide functionality. thieme-connect.de The N-oxide group significantly influences the ring's reactivity towards both electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution : The N-oxide group activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. In this specific molecule, the C2 position is already substituted. The C6 position is therefore a likely site for nucleophilic substitution. Studies on analogous triazine N-oxides show a high selectivity for nucleophilic attack at positions activated by the N-oxide. nih.gov

Electrophilic Aromatic Substitution : Conversely, the pyrazine N-oxide ring is highly deactivated towards electrophilic substitution. Such reactions, if they occur, require harsh conditions. uoanbar.edu.iq

Deoxygenation : A common and synthetically useful transformation of heteroaromatic N-oxides is their deoxygenation to the parent heterocycle. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), to yield 2-amino-3-cyano-5-methylpyrazine.

Cyanation : Pyrazine N-oxides can undergo cyanation, for example using trimethylsilyl cyanide, to introduce an additional cyano group onto the ring, typically at a position adjacent to the N-oxide. rsc.org

Derivatization of this compound for Diverse Scaffolds

The title compound can be derivatized to create a wide array of molecular scaffolds, leveraging both the reactivity of the existing functional groups and the pyrazine ring itself.

Introduction of Halogenated Moieties and Subsequent Modifications

While direct halogenation of the electron-deficient pyrazine ring can be challenging, the methyl group at the C5 position provides a convenient handle for introducing halogens. Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can selectively halogenate the methyl group to afford a 5-(bromomethyl) derivative.

This bromomethyl group is a potent electrophile and an excellent leaving group, making it highly susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities. For instance, reaction with sodium azide (NaN₃) produces the corresponding 5-(azidomethyl) derivative, a key precursor for click chemistry. researchgate.netresearchgate.net Other nucleophiles, such as amines, thiols, or cyanides, can also be used to displace the bromide, leading to a diverse set of modified scaffolds.

Coupling Reactions (e.g., Click Chemistry, Suzuki Cross-Coupling) involving Derivatives

Derivatives of this compound are excellent substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry : As mentioned, the 5-(azidomethyl) derivative is a prime candidate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.orgorganic-chemistry.org Reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst efficiently and regiospecifically yields a 1,2,3-triazole-linked product. researchgate.netresearchgate.net This reaction is known for its high yield, broad scope, and tolerance of various functional groups.

Suzuki Cross-Coupling : The Suzuki cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. rsc.org For this reaction to be applied to the pyrazine scaffold, a halogen atom must be present on the ring itself. While not a direct reaction of the title compound, if a derivative such as 2-amino-6-chloro-3-cyano-5-methylpyrazine 1-oxide were synthesized, it could undergo Suzuki coupling with various aryl or heteroaryl boronic acids. rsc.orgnih.gov This would enable the introduction of diverse aromatic and heteroaromatic moieties onto the pyrazine core.

Table 3: Coupling Reactions of Derivatives

| Derivative of... | Coupling Partner | Catalyst / Conditions | Reaction Type | Product Feature |

| 2-Amino-5-(azidomethyl)-3-cyanopyrazine 1-oxide | Terminal Alkyne | Cu(I) salt | Azide-Alkyne Cycloaddition | 1,4-Disubstituted 1,2,3-triazole linkage |

| 2-Amino-6-halo-3-cyano-5-methylpyrazine 1-oxide | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | C6-Aryl bond |

Synthesis of Polyfunctionalized Pyrazine Derivatives

The strategic positioning of amino, cyano, and N-oxide functionalities makes this compound a valuable precursor for the synthesis of more complex, polyfunctionalized heterocyclic systems. The inherent reactivity of the o-amino-nitrile moiety allows for the construction of fused pyrimidine rings, leading to the formation of pteridine derivatives. This transformation is a key pathway to novel compounds with potential biological and chemical significance.

Detailed research has demonstrated that the reaction of this compound with guanidine carbonate in the presence of sodium ethoxide in ethanol leads to a cyclization reaction. This process affords 2,4-diamino-6-methylpteridine 3-oxide. The reaction proceeds through the initial formation of a guanidinyl intermediate, which then undergoes intramolecular cyclization to yield the fused ring system.

Furthermore, the resulting pteridine N-oxide can be readily deoxygenated. Treatment of 2,4-diamino-6-methylpteridine 3-oxide with phosphorus trichloride in chloroform provides the corresponding 2,4-diamino-6-methylpteridine. This two-step process highlights the utility of the N-oxide group as a protecting or modifying group that can be removed in a subsequent synthetic step to yield the final desired polyfunctionalized pyrazine derivative.

The following table summarizes the synthesis of a polyfunctionalized pteridine derivative from this compound:

| Starting Material | Reagents | Product |

| This compound | 1. Guanidine carbonate, Sodium ethoxide, Ethanol2. Phosphorus trichloride, Chloroform | 2,4-Diamino-6-methylpteridine |

A more detailed breakdown of the key reaction steps is provided in the table below, outlining the intermediate product.

| Step | Reactant | Reagents/Conditions | Product |

| 1 | This compound | Guanidine carbonate, Sodium ethoxide, Ethanol | 2,4-Diamino-6-methylpteridine 3-oxide |

| 2 | 2,4-Diamino-6-methylpteridine 3-oxide | Phosphorus trichloride, Chloroform | 2,4-Diamino-6-methylpteridine |

This synthetic route underscores the role of this compound as a foundational building block for accessing more intricate molecular architectures within the pyrazine family. The ability to selectively react the o-amino-nitrile system while retaining or subsequently removing the N-oxide functionality provides a versatile strategy for the synthesis of diverse, polyfunctionalized pyrazine derivatives.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy focuses on the hydrogen-1 nucleus (proton) and provides information about the number of different types of protons and their neighboring atoms. In the case of 2-Amino-3-cyano-5-methylpyrazine 1-oxide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

The anticipated proton signals for this compound are:

Amino (-NH₂) Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

Methyl (-CH₃) Protons: A singlet integrating to three protons, corresponding to the methyl group attached to the pyrazine (B50134) ring.

Aromatic Proton: A singlet for the lone proton on the pyrazine ring.

The N-oxide group in the pyrazine ring influences the electron density of the aromatic system, which in turn affects the chemical shifts of the ring proton. The presence of both an electron-donating amino group and an electron-withdrawing cyano group further modifies the electronic environment.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | Variable (e.g., 5.0 - 8.0) | Broad Singlet | 2H |

| Ring-H | ~8.0 - 8.5 | Singlet | 1H |

| -CH₃ | ~2.5 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used for analysis.

Application in Determining Substituent Placement on the Pyrazine Nucleus

NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the regiochemistry of the substituents on the pyrazine ring. The observed chemical shifts and coupling patterns (if any) provide definitive evidence for the 2-amino, 3-cyano, and 5-methyl substitution pattern. For instance, the singlet nature of the aromatic proton confirms its isolation from other protons on the ring. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to establish through-space proximity between the methyl protons and the adjacent ring proton, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the compound. For this compound, with a molecular formula of C₆H₆N₄O, the expected exact mass would be calculated and compared to the experimentally determined value. conicet.gov.arnih.gov This comparison serves as a powerful confirmation of the molecular formula.

| Property | Value |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol conicet.gov.arnih.gov |

| Exact Mass | 150.0542 |

Mechanistic Insights from Fragmentation Patterns

In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule and provides a "fingerprint" that can be used for identification and structural elucidation. The fragmentation of pyrazine N-oxides often involves characteristic losses. conicet.gov.ar For this compound, expected fragmentation pathways could include:

Loss of the N-oxide oxygen atom ([M-16]⁺).

Loss of carbon monoxide ([M-28]⁺) from the ring.

Loss of HCN from the cyano group.

Fragmentation of the methyl group.

The analysis of these fragmentation patterns provides valuable information about the stability of different parts of the molecule and the connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino, cyano, and N-oxide groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3300 - 3500 | Two bands, characteristic of a primary amine |

| C≡N Stretch (Cyano) | 2210 - 2260 | Strong, sharp absorption |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Multiple bands |

| N-O Stretch (N-oxide) | 1200 - 1350 | Strong absorption |

| C-H Stretch (Methyl and Aromatic) | 2850 - 3100 |

The presence of these specific absorption bands in the IR spectrum provides strong evidence for the presence of the key functional groups in the structure of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

A thorough search of academic databases and chemical literature did not yield specific UV-Vis absorption maxima (λmax) or molar absorptivity (ε) values for this compound. While general principles of UV-Vis spectroscopy can be applied to predict its behavior, the absence of empirical data prevents a detailed analysis of its electronic transitions and the specific effects of the amino, cyano, methyl, and N-oxide groups on the pyrazine ring's conjugation.

In analogous compounds, such as substituted pyrazine and pyridine (B92270) N-oxides, the electronic spectra are characterized by π→π* and n→π* transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents. For instance, electron-donating groups like the amino group and electron-withdrawing groups like the cyano and N-oxide functionalities are expected to cause significant shifts in the absorption bands compared to the parent pyrazine N-oxide. However, without experimental data, any discussion remains speculative.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | Data not available | Data not available | π→π |

| Data not available | Data not available | n→π | |

| Acetonitrile | Data not available | Data not available | π→π |

| Data not available | Data not available | n→π | |

| Dichloromethane | Data not available | Data not available | π→π |

| Data not available | Data not available | n→π |

This table is for illustrative purposes only, as no specific experimental data could be located in the reviewed literature.

Applications of 2 Amino 3 Cyano 5 Methylpyrazine 1 Oxide in Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Synthesis

In organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 2-Amino-3-cyano-5-methylpyrazine 1-oxide serves as a crucial intermediate in multi-step synthetic pathways. nih.govnih.gov Its recognized structural properties make it an effective building block for creating bioactive molecules. nih.govchemimpex.com The presence of both an amino (-NH2) and a cyano (-C≡N) group, along with the N-oxide, provides multiple reactive sites for chemists to exploit. nih.gov For instance, the compound can be prepared from 2-oxopropanal 1-oxime and aminomalononitrile (B1212270) tosylate. nih.gov Subsequently, it can be deoxygenated using reagents like phosphorous trichloride (B1173362) to yield 2-amino-3-cyano-5-methylpyrazine, demonstrating its utility as a transitional compound in a longer synthetic route. nih.gov This adaptability allows for the creation of a wide spectrum of derivatives, facilitating the exploration of new chemical entities. nih.gov

Precursor for Bioactive Molecules and Pharmaceutical Research

The compound is a significant precursor in the development of novel pharmaceuticals. nih.govchemimpex.com Its ability to be chemically modified into various derivatives is invaluable for researchers in drug discovery and development. nih.gov The pyrazine (B50134) ring system itself is a core component of many biologically important molecules.

Synthesis of Pteridine (B1203161) Analogs with Potential Biological Activities

A primary application of this compound and its close relatives is in the synthesis of pteridines. youtube.com Pteridines, which consist of fused pyrazine and pyrimidine (B1678525) rings, are a class of heterocyclic compounds with immense biological significance. youtube.com They are involved in numerous vital processes, including amino acid metabolism, neurotransmitter synthesis, and cancer cell growth. youtube.com

The well-established "Taylor synthesis" provides a method for converting aminocyanopyrazines into pteridine systems. wikipedia.orgprolekare.cz Research by E.C. Taylor and others has demonstrated that aminocyanopyrazine N-oxides are key precursors for these transformations. prolekare.czrsc.org For example, the related compound 2-amino-3-cyano-5-chloromethylpyrazine can be used to synthesize 10-thia analogs of folic acid and pteroic acid, which have been investigated for their ability to inhibit microbial growth and key enzymes like dihydrofolate reductase. nih.gov These synthetic routes are critical for developing new antifolates, a class of drugs used in chemotherapy and for treating autoimmune diseases. nih.govnih.gov

Development of Drugs Targeting Neurological Disorders

Research efforts have utilized this compound as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. nih.govchemimpex.com This application is supported by the biological role of pteridines, which can be synthesized from this precursor. youtube.com Defects in the synthesis and metabolism of pteridine-based cofactors, such as tetrahydrobiopterin, have been linked to a variety of neurological diseases. youtube.com Therefore, the ability to synthesize novel pteridine analogs from this compound provides a pathway for researchers to develop new therapeutic agents for these conditions.

Research on Antituberculosis Drugs and Other Therapeutic Agents

The pyrazine scaffold is of paramount importance in the field of antituberculosis drug research. The first-line anti-TB drug, Pyrazinamide (B1679903), is a pyrazine derivative that is crucial for shortening the duration of tuberculosis therapy. wikipedia.orgrsc.orgnih.gov Its success has spurred extensive research into new pyrazine-based agents to combat the rise of multidrug-resistant tuberculosis (MDR-TB). nih.govnih.gov

Scientists are actively designing and synthesizing novel hybrid molecules that incorporate the pyrazine ring to develop new anti-TB agents with enhanced activity and improved safety profiles. nih.gov Studies have reported the synthesis of various pyrazine analogs, including substituted N-phenylpyrazine-2-carboxamides, and their evaluation against Mycobacterium tuberculosis. prolekare.cznih.gov While this compound itself is not the final drug, its role as a versatile pyrazine-based building block makes it relevant to the synthetic programs aimed at discovering new antitubercular drugs. nih.gov

Beyond tuberculosis, this compound serves as a precursor to other therapeutic agents. As mentioned, its conversion to pteridine analogs is a route to antifolates, which are potent inhibitors of dihydrofolate reductase and are used as anticancer and anti-inflammatory agents. nih.govnih.gov

Utilization in Agrochemical Development Research

The application of this compound extends into the agricultural sector. It is utilized in the formulation of agrochemicals designed for pest control and to enhance crop yields. nih.govchemimpex.com The versatility that makes it valuable in pharmaceutical research also supports the formulation of innovative agricultural products, highlighting its potential to contribute to crop protection and food production. nih.gov

Exploration in Material Science Research for Advanced Polymers

In the field of material science, researchers are exploring the potential of this compound in the creation of advanced materials. nih.govchemimpex.com Specifically, it is being investigated for its role in developing novel polymers. nih.gov The incorporation of its heterocyclic structure into polymer chains could lead to materials with improved properties, such as enhanced thermal and mechanical stability. nih.gov This line of research seeks to leverage the unique chemical characteristics of the compound to build next-generation materials for a variety of applications.

Reagent in Analytical Chemistry Research for Compound Detection and Quantification

Information regarding the application of this compound as a reagent in analytical chemistry for the detection and quantification of compounds is currently not detailed in accessible research literature. While its potential as an analytical reagent is mentioned by chemical suppliers, specific research demonstrating its use, including detailed methodologies and performance data, is not available. Therefore, no data tables with research findings can be provided at this time.

Theoretical and Computational Studies of 2 Amino 3 Cyano 5 Methylpyrazine 1 Oxide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-Amino-3-cyano-5-methylpyrazine 1-oxide. These studies elucidate the distribution of electron density, the nature of the molecular orbitals, and the influence of various functional groups on the molecule's properties. The pyrazine (B50134) ring, substituted with an amino group, a cyano group, a methyl group, and an N-oxide moiety, presents a complex electronic system.

The N-oxide group is a key feature, characterized by a highly polar N⁺–O⁻ bond. nih.gov This bond significantly influences the electronic properties of the entire aromatic system. The oxygen atom, with its lone pairs, can participate in π-backdonation into the π* orbitals of the ring, while the positively charged nitrogen atom withdraws electron density from the ring. nih.gov This dual nature modulates the reactivity of the pyrazine core. Aromatic N-oxides typically have N⁺–O⁻ bond orders of around 1.3 and large dipole moments. nih.gov

The substituents further tailor the electronic structure:

Amino (-NH₂ group): Acts as a strong electron-donating group through resonance, increasing electron density in the ring, particularly at the ortho and para positions.

Cyano (-CN group): Functions as a strong electron-withdrawing group through both induction and resonance, decreasing electron density in the ring.

Methyl (-CH₃ group): A weak electron-donating group through hyperconjugation.

The interplay of these groups creates a unique electron distribution that dictates the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions.

Table 1: Predicted Electronic Influence of Substituents on the Pyrazine Ring

| Substituent | Position | Type | Primary Electronic Effect |

|---|---|---|---|

| Amino | 2 | Donating | +R (Resonance) |

| Cyano | 3 | Withdrawing | -I (Inductive), -R (Resonance) |

| Methyl | 5 | Donating | +I (Inductive), Hyperconjugation |

| N-Oxide | 1 | Withdrawing | -I (Inductive), π-backdonation |

Stability and Aromaticity of Pyrazine N-Oxide Systems

The stability and aromaticity of pyrazine N-oxide systems are of significant interest. Aromatic N-oxides, such as this compound, are generally stable compounds. nih.gov Their stability is derived from the delocalization of π-electrons across the heterocyclic ring. The N-oxide functionality, while introducing significant polarity, does not disrupt the aromatic character. In fact, the N⁺–O⁻ bond is shorter and more stable in aromatic N-oxides compared to aliphatic amine oxides due to π-backdonation. nih.gov

Aromatic N-oxides are typically more stable than their amine oxide counterparts and are less easily reduced. nih.gov They are weak bases; for example, the pKa of pyridine (B92270) N-oxide is approximately 0.79, significantly lower than that of pyridine itself (pKa ≈ 5.2). scripps.edu This reduced basicity is a consequence of the electron-withdrawing nature of the N-oxide group and the charge distribution within the molecule. These compounds are often hygroscopic and stabilized by polar, protic solvents. nih.gov

Table 2: Comparative Properties of Aromatic N-Oxides vs. Related Compounds

| Property | Pyridine (Example Aromatic Amine) | Pyridine N-Oxide (Example Aromatic N-Oxide) | Trimethylamine Oxide (TMAO) (Example Aliphatic Amine Oxide) |

|---|---|---|---|

| pKa | ~5.2 scripps.edu | ~0.79 scripps.edu | ~4-5 nih.gov |

| Dipole Moment (D) | ~2.03 scripps.edu | ~4.28 nih.gov | ~5.02 nih.gov |

| N-O Bond Character | N/A | Shorter, More Stable, Higher Bond Order (~1.3) nih.gov | Longer, Less Stable, Lower Bond Order nih.gov |

| Reactivity | Less reactive towards electrophiles | More reactive towards certain electrophiles and nucleophiles at specific positions scripps.edu | Prone to Cope elimination and Meisenheimer rearrangement nih.gov |

Mechanistic Studies of Reactions involving this compound

Mechanistic studies provide insight into the formation and subsequent reactions of this compound. Its synthesis is a multi-step process involving key condensation and cyclization reactions.

Synthesis Mechanism: The formation of this compound is achieved by the reaction of 2-oxopropanal 1-oxime with aminomalononitrile (B1212270) tosylate. prepchem.com The mechanism is understood to proceed via a condensation-cyclization pathway.

Nucleophilic Attack: The amino group of aminomalononitrile acts as a nucleophile, attacking the electrophilic carbon of the 2-oxopropanal 1-oxime.

Cyclization: An intramolecular cyclization occurs, leading to the formation of the six-membered dihydropyrazine (B8608421) ring.

Aromatization: Subsequent elimination of water leads to the formation of the stable, aromatic pyrazine N-oxide ring system.

Reactions of this compound: The compound serves as a versatile intermediate. chemimpex.com A notable reaction is its deoxygenation to yield 2-amino-3-cyano-5-methylpyrazine. prepchem.com

Deoxygenation with Phosphorus Trichloride (B1173362) (PCl₃): This reaction is characteristic of aromatic N-oxides. The mechanism involves the nucleophilic oxygen of the N-oxide attacking the electrophilic phosphorus atom of PCl₃. This forms a reactive intermediate, which then undergoes elimination to remove the oxygen atom from the pyrazine ring, yielding the deoxygenated product and phosphoryl chloride (POCl₃). prepchem.comprepchem.com

The presence of both amino and cyano functional groups allows for diverse subsequent chemical transformations, making it a valuable building block in synthetic chemistry. chemimpex.com

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Prediction

While specific, published molecular docking studies focusing solely on this compound are not widely available, the methodologies of molecular modeling and docking are crucial for predicting its potential biological activities and establishing structure-activity relationships (SAR). Such computational techniques are widely employed to design and identify novel inhibitors for various biological targets, such as enzymes or receptors. nih.govrsc.org The compound has been noted as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com

A typical in silico workflow to explore the SAR of this compound would involve the following steps:

Target Identification: A biological target relevant to a specific disease (e.g., an enzyme like human D-amino acid oxidase (h-DAAO) or a kinase) is selected. nih.gov

Molecular Docking: A 3D model of this compound is computationally "docked" into the active site of the target protein. This simulation predicts the preferred binding orientation and calculates a binding affinity score. nih.gov

Interaction Analysis: The results are analyzed to identify key intermolecular interactions, such as hydrogen bonds between the amino or N-oxide groups and specific amino acid residues (e.g., asparagine, tyrosine, arginine), as well as hydrophobic interactions. rsc.orgnih.gov

QSAR Model Development: By comparing the predicted activities of a series of related pyrazine derivatives, a quantitative structure-activity relationship (QSAR) model can be built. nih.gov This model statistically relates the structural features of the molecules to their biological activity, providing a predictive tool for designing new, more potent compounds.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to assess their drug-likeness and potential for further development. nih.govrsc.org

These modeling studies provide a theoretical framework that can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted efficacy and most favorable pharmacokinetic profiles.

Future Directions and Emerging Research Avenues for 2 Amino 3 Cyano 5 Methylpyrazine 1 Oxide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The established synthesis for 2-Amino-3-cyano-5-methylpyrazine 1-oxide involves the reaction of 2-oxopropanal 1-oxime with aminomalononitrile (B1212270) tosylate. prepchem.com While this method is effective, future research is geared towards developing more efficient, scalable, and versatile synthetic routes. The exploration of novel methodologies is crucial for reducing costs, improving yields, and expanding the accessibility of this valuable intermediate for various applications.

Emerging strategies in the synthesis of substituted pyrazines could provide new pathways. For instance, methods utilizing N-allyl malonamides that undergo diazidation followed by cyclization present a potential alternative for creating substituted pyrazine (B50134) cores. rsc.org Furthermore, the development of one-pot or multicomponent reactions (MCRs) represents a significant avenue for enhancing efficiency. MCRs, which combine multiple reaction steps into a single operation without isolating intermediates, align with the principles of step- and atom-economy, thereby streamlining the synthesis of complex molecules from simple precursors. Research into novel catalyst systems, including organocatalysts or transition-metal catalysts, could also lead to milder reaction conditions and improved selectivity for pyrazine N-oxide formation.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, step economy. | Designing new MCRs that yield the pyrazine N-oxide core in a single step. |

| Flow Chemistry | Improved safety, scalability, and process control. | Adapting existing batch syntheses to continuous flow systems. |

| Novel Catalyst Systems | Milder conditions, higher yields, enhanced selectivity. | Screening for new organocatalysts or transition-metal catalysts. |

| Alternative Building Blocks | Access to novel derivatives and structural diversity. | Investigating precursors like N-allyl malonamides for pyrazine ring formation. rsc.org |

Exploration of New Chemical Transformations and Reactivity Patterns

This compound possesses multiple reactive sites—the amino group, the cyano group, and the N-oxide functionality—making it a versatile platform for chemical modification. The N-oxide can be removed via deoxygenation using reagents like phosphorous trichloride (B1173362) to yield the corresponding 2-amino-3-cyano-5-methylpyrazine. prepchem.com However, the full reactive potential of this compound remains largely untapped.

Future research will likely focus on leveraging these functional groups to synthesize a diverse library of derivatives. For example, the reactivity of the N-oxide group can influence the outcomes of electrophilic and nucleophilic substitution reactions on the pyrazine ring. In some diazine N-oxides, the N-oxide can be the site of alkylation, a reactivity pattern that competes with reactions at the ring nitrogens. rsc.org

Moreover, transformations analogous to those seen in similar heterocyclic systems could be applied. A study on the closely related 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide demonstrated its utility in SNH (Substitution Nucleophilic Hydrogen) and click reactions, suggesting that this compound could also serve as a substrate for such modern synthetic transformations. researchgate.net The amino and cyano groups also offer classic handles for further functionalization, such as diazotization, condensation, and cycloaddition reactions, opening pathways to novel fused heterocyclic systems. researchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on developing drugs for neurological disorders. chemimpex.com Its structural features make it an ideal starting point for creating molecules that can interact with biological targets with high specificity and affinity.

The 2-amino-3-cyanopyridine scaffold, a close analogue, is noted for its diverse biological activities and its role as a reactive intermediate for pharmaceuticals like Ridogrel and Pirenzepine. ijpsr.com This underscores the potential of the pyrazine-based counterpart. Future drug discovery programs could utilize this compound as a core structure to develop new therapeutic agents. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of mycobacterial enzymes, suggesting a potential application in developing new treatments for tuberculosis. nih.gov By modifying the core structure of this compound, medicinal chemists can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Integration of Computational Chemistry with Experimental Studies

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For pyrazine N-oxides, computational methods like Density Functional Theory (DFT) and ab initio calculations can provide profound insights into molecular structure, electronic properties, and reactivity. jchemrev.com Such studies can elucidate the effects of substituents on the electron density distribution and reactivity of the N-oxide and the heterocyclic ring. jchemrev.com

Future research will increasingly rely on these in silico tools to guide experimental design. For this compound, computational studies could:

Predict Reaction Outcomes: High-level quantum chemical calculations can determine the relative Gibbs energies of reactants, transition states, and products, helping to rationalize and predict the regioselectivity of reactions such as alkylation on the N-oxide versus a ring nitrogen. rsc.org

Elucidate Reaction Mechanisms: Modeling can map out the energy profiles of potential reaction pathways, providing a deeper understanding of the underlying mechanisms.

Interpret Spectroscopic Data: DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which aids in the structural characterization of new derivatives. jchemrev.com

Guide Drug Design: Molecular docking and dynamics simulations can predict how derivatives of the compound might bind to biological targets, helping to prioritize which molecules to synthesize and test in the lab.

By predicting the most promising synthetic routes and molecular designs, computational chemistry can significantly reduce the time and resources required in experimental research, accelerating the discovery of new materials and medicines.

| Computational Method | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electron density, and reaction energies. | Predicts reactivity hotspots and thermodynamic feasibility of reactions. rsc.orgjchemrev.com |

| Ab initio Molecular Orbital Analysis | Determination of optimized geometries and structural characteristics. | Provides accurate structural data that correlates with experimental findings. jchemrev.com |

| GIAO DFT Calculations | Prediction of NMR chemical shifts. | Aids in the unambiguous assignment of N-oxide stereochemistry and derivative structures. jchemrev.com |

| Molecular Docking/Dynamics | Simulation of ligand-protein binding interactions. | Guides the design of new drug candidates by predicting binding affinity and mode. |

Sustainable Synthesis and Green Chemistry Approaches in Pyrazine N-Oxide Research

The principles of green chemistry are increasingly influencing the design of synthetic processes to minimize environmental impact. Future research on the synthesis of this compound and other N-oxides will undoubtedly focus on incorporating more sustainable practices. This involves reducing waste, minimizing energy consumption, and using less hazardous substances.

Several green technologies could be adapted for pyrazine N-oxide synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by enabling rapid, uniform heating. acs.org

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene glycol (PEG) is a key goal. The synthesis of various N-heterocycles has been successfully demonstrated in aqueous media. acs.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.

Innovative Technologies: High-pressure tools like the Q-tube system offer a safe and efficient alternative to expensive microwave synthesizers, often providing excellent yields in very short reaction times. mdpi.com

Recyclable Catalysts: The use of magnetically recyclable nanocatalysts can make processes more economical and sustainable by allowing for the easy recovery and reuse of the catalyst. acs.org

By adopting these approaches, the chemical industry can develop manufacturing processes for pyrazine N-oxides that are not only efficient and cost-effective but also environmentally responsible.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-oxopropanal 1-oxime |

| aminomalononitrile tosylate |

| N-allyl malonamides |

| 2-amino-3-cyano-5-methylpyrazine |

| phosphorous trichloride |

| 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide |

| Ridogrel |

| Pirenzepine |

| 3-aminopyrazine-2-carboxamide |

| polyethylene glycol (PEG) |

Q & A

Basic: What are the established synthetic routes for 2-amino-3-cyano-5-methylpyrazine 1-oxide, and what are their comparative advantages?

Answer:

Two primary synthetic routes are documented:

- Route 1 : Hydrolysis of pyrazinylmethyltriphenylphosphonium chloride (e.g., compound 6 ) using 30% aqueous ethanol containing triethylamine under reflux, yielding 75% of the target compound after silica gel chromatography and recrystallization from methanol .

- Route 2 : Direct condensation of aminomalononitrile tosylate with oximinoacetone, producing an authentic sample of the compound .

Advantages : Route 1 avoids the need for intermediate purification, as the phosphonium chloride precursor crystallizes directly from dimethylformamide (DMF). Route 2 is a one-step condensation but may require optimization for scalability.

Basic: How is this compound characterized to confirm structural integrity?

Answer:

Key characterization methods include:

- Melting Point (mp) Analysis : The compound exhibits a sharp mp of 187–188°C, consistent across synthetic batches .

- Chromatography : Silica gel column chromatography (chloroform-methanol, 95:5) is used for purification, followed by TLC to verify purity .

- Comparative Analysis : Identity is confirmed by matching spectral data (e.g., IR, NMR) and mp with authentic samples synthesized via alternative routes .

Advanced: How can researchers optimize the yield of this compound during hydrolysis of phosphonium chloride intermediates?

Answer:

Critical parameters include:

- Reagent Ratios : A 1:0.25 mass ratio of phosphonium chloride (6 ) to triethylamine in ethanol-water ensures efficient deprotection .

- Reaction Time : Prolonged reflux (>3 hours) minimizes residual intermediates but risks decomposition.

- Workup : Rapid evaporation to dryness and solvent selection (benzene for precipitation) reduce side-product formation . Contradictory results from alternative reductants like sodium hydrosulfite (poor yields due to competing dehalogenation ) highlight the need for controlled conditions.

Advanced: What mechanistic insights explain the reductive dehalogenation side reactions observed in related pyrazine derivatives?

Answer:

In isomeric 6-chloromethyl analogs, sodium hydrosulfite induces simultaneous deoxygenation and reductive dehalogenation, likely via radical intermediates. This contrasts with the selective deoxygenation of this compound, where the cyano group stabilizes the intermediate against halogen loss . Such side reactions underscore the importance of electronic and steric effects in designing reduction protocols.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Silica Gel Chromatography : A short column with chloroform-methanol (95:5) efficiently separates the product from polar byproducts .

- Recrystallization : Methanol is optimal for obtaining high-purity yellow platelets (75% recovery) .

- Solvent Precipitation : Benzene is added post-evaporation to induce crystallization, minimizing solubility-driven losses .

Advanced: How can phosphonium chloride intermediates (e.g., compound6**) be leveraged in further synthetic applications?**

Answer:

Pyrazinylmethyltriphenylphosphonium chlorides serve as precursors for Wittig reactions, enabling the synthesis of α,β-unsaturated pyrazine derivatives. For example, treatment with aldehydes in basic conditions generates alkenes, expanding access to functionalized heterocycles for drug discovery .

Advanced: What analytical challenges arise in detecting byproducts during the synthesis of this compound?

Answer:

- Deoxygenation Byproducts : Residual triphenylphosphine oxide (from phosphonium chloride synthesis) may co-elute with the product, requiring careful TLC monitoring .

- Halogenated Impurities : In analogs, incomplete dehalogenation can yield chloro-methyl derivatives detectable via GC-MS or HPLC .

Basic: What are the documented stability profiles of this compound under storage conditions?

Answer:

While direct stability data are limited, related pyrazine oxides are hygroscopic and prone to decomposition under light or heat. Recommended storage includes desiccated environments at 4°C, with periodic mp checks to assess integrity .

Advanced: How does this compound compare structurally and reactively to its non-oxide analogs?

Answer:

The 1-oxide group increases polarity and hydrogen-bonding capacity, impacting solubility and biological activity. For example, in aminopyrazine inhibitors, the oxide moiety enhances binding to enzyme active sites via dipole interactions, as seen in studies of related compounds .

Advanced: What computational or spectroscopic methods are recommended for elucidating the tautomeric states of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.